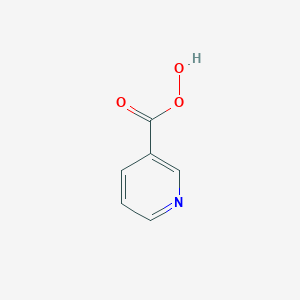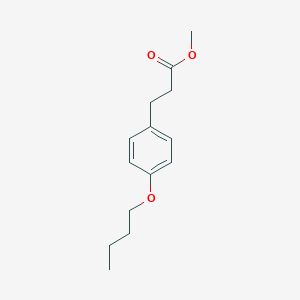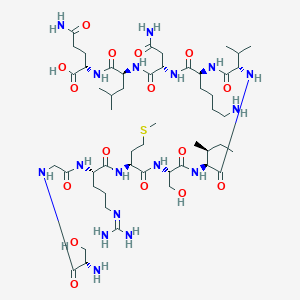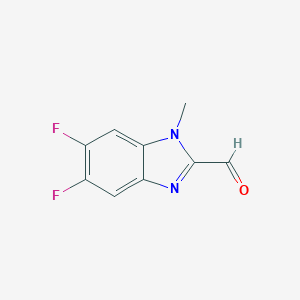
Pyridine-3-carboperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-3-carboperoxoic acid, also known as PCCA or peroxycarboxylic acid, is a powerful oxidizing agent that has found widespread applications in scientific research. This compound is a member of the peroxycarboxylic acid family, which includes other important oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA) and peroxyacetic acid (PAA). PCCA is unique in that it is both a peracid and a perester, making it an extremely versatile reagent for a wide variety of chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine-3-carboperoxoic acid is based on its ability to act as a source of active oxygen species. When this compound is added to a reaction mixture, it reacts with the target molecule to form an intermediate complex. This complex then undergoes a series of reactions, which ultimately lead to the formation of the desired product. The exact mechanism of these reactions depends on the specific target molecule and the reaction conditions.
Biochemical and Physiological Effects:
While this compound is primarily used as a chemical reagent, it has also been investigated for its potential biological activity. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of Pyridine-3-carboperoxoic acid is its high reactivity and selectivity. It can be used to selectively oxidize specific functional groups in complex molecules, making it a valuable tool for synthetic chemists. However, this compound is also highly reactive and can be dangerous to handle. It should be used with caution in a well-ventilated laboratory and appropriate safety precautions should be taken.
List of
Future Directions
1. Development of new synthetic routes for Pyridine-3-carboperoxoic acid that are more efficient and environmentally friendly.
2. Investigation of the biological activity of this compound and its potential as an anticancer agent.
3. Development of new applications for this compound in organic synthesis, such as the oxidation of alcohols and amines.
4. Study of the mechanism of action of this compound in different chemical reactions.
5. Investigation of the reactivity and selectivity of this compound towards different functional groups.
6. Development of new derivatives of this compound with improved properties and reactivity.
7. Investigation of the potential of this compound as a catalyst in organic reactions.
8. Study of the effect of reaction conditions on the reactivity and selectivity of this compound.
9. Investigation of the potential of this compound in the field of materials science, such as the synthesis of polymers and nanomaterials.
10. Development of new analytical methods for the detection and quantification of this compound in complex mixtures.
Synthesis Methods
Pyridine-3-carboperoxoic acid is typically synthesized by the reaction of pyridine with hydrogen peroxide in the presence of a catalytic amount of acetic acid. The reaction proceeds via a radical mechanism, with the pyridine acting as a radical scavenger to prevent the decomposition of the hydrogen peroxide. The resulting this compound is a white crystalline solid that is highly soluble in organic solvents such as dichloromethane and ether.
Scientific Research Applications
Pyridine-3-carboperoxoic acid has been extensively used as an oxidizing agent in a wide variety of chemical reactions. One of its most important applications is in the synthesis of epoxides from alkenes. This compound reacts with the alkene to form an intermediate epoxide, which can then be isolated and purified. This reaction is highly selective and can be used to synthesize a wide variety of epoxides with high yields.
Properties
| 121343-63-3 | |
Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
pyridine-3-carboperoxoic acid |
InChI |
InChI=1S/C6H5NO3/c8-6(10-9)5-2-1-3-7-4-5/h1-4,9H |
InChI Key |
YCOXMESWGGHVBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OO |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OO |
synonyms |
3-Pyridinecarboperoxoicacid(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)








